![molecular formula C18H22O4 B14467272 1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene CAS No. 68479-65-2](/img/structure/B14467272.png)
1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene is an organic compound with a complex structure that includes methoxymethyl groups and a phenoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1,3-dihydroxybenzene with methoxymethyl chloride in the presence of a base to form 1,3-bis(methoxymethyl)benzene. This intermediate is then reacted with 2-(methoxymethyl)phenol under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl groups, where nucleophiles such as amines or thiols replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Compounds with nucleophilic groups replacing the methoxy groups.
Applications De Recherche Scientifique
1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s methoxymethyl and phenoxy groups can participate in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(methoxymethyl)benzene: Lacks the phenoxy group, resulting in different chemical properties and reactivity.
2-(Methoxymethyl)phenol: Contains only one methoxymethyl group and a phenol group, leading to distinct applications and reactivity.
1,3-Bis(2-methoxyphenyl)urea: Contains urea groups instead of methoxymethyl groups, resulting in different biological and chemical properties.
Uniqueness
1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene is unique due to its combination of methoxymethyl and phenoxy groups, which confer specific chemical reactivity and potential applications. Its structure allows for diverse interactions with other molecules, making it valuable in various research and industrial contexts.
Propriétés
Numéro CAS |
68479-65-2 |
|---|---|
Formule moléculaire |
C18H22O4 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
1,3-bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene |
InChI |
InChI=1S/C18H22O4/c1-19-11-14-8-15(12-20-2)10-17(9-14)22-18-7-5-4-6-16(18)13-21-3/h4-10H,11-13H2,1-3H3 |
Clé InChI |
WPUATQNTHQQNSV-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC=CC=C1OC2=CC(=CC(=C2)COC)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



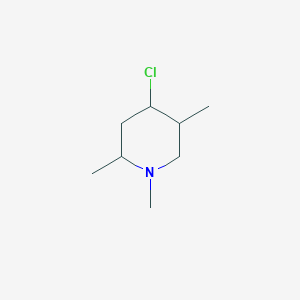
![Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate](/img/structure/B14467204.png)
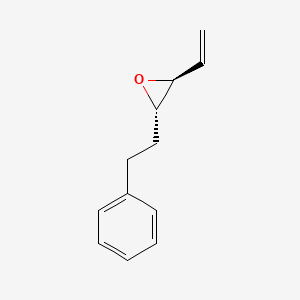
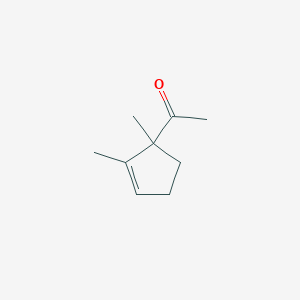

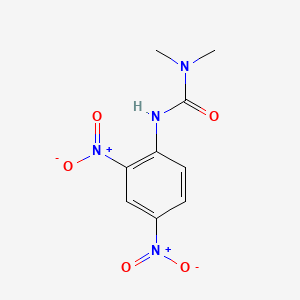
selanium bromide](/img/structure/B14467233.png)
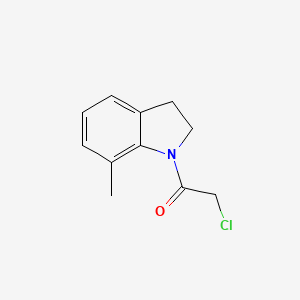
![acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B14467242.png)
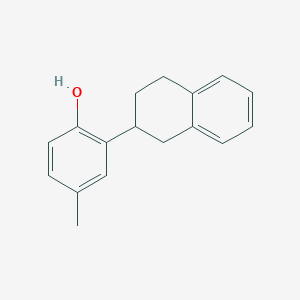
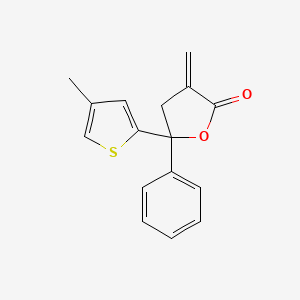
![3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14467261.png)
![N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylthiourea](/img/structure/B14467265.png)
